molecular formula C9H9NO3 B11909802 ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate

ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B11909802
M. Wt: 179.17 g/mol
InChI Key: RCPANSRSRKXEKX-UHFFFAOYSA-N
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Description

Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C9H9NO3. It is a bicyclic structure containing both furan and pyrrole rings, which are fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-azidoacetic acid ethyl ester with furan-3-carbaldehyde in the presence of sodium ethanolate in ethanol. The reaction is carried out under nitrogen protection, initially at 0°C and then at room temperature. The crude product is purified by silica gel column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fusion pattern and the presence of both furan and pyrrole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3

InChI Key

RCPANSRSRKXEKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)OC=C2

Origin of Product

United States

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